Rusalatide Acetate

Description

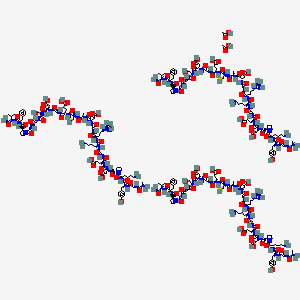

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;(4S)-5-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C97H147N29O35S.2C2H4O2/c3*1-48(2)79(80(101)145)124-92(157)60(35-51-15-6-5-7-16-51)120-94(159)66-20-13-33-125(66)73(134)45-105-68(129)40-107-86(151)64(46-127)122-90(155)62(38-77(141)142)115-72(133)44-110-85(150)57(27-29-75(137)138)118-93(158)65(47-162)123-82(147)50(4)111-88(153)61(37-76(139)140)114-71(132)43-108-83(148)54(19-12-32-104-97(102)103)116-87(152)55(17-8-10-30-98)112-69(130)42-109-84(149)56(26-28-74(135)136)117-91(156)63(39-78(143)144)121-95(160)67-21-14-34-126(67)96(161)58(18-9-11-31-99)119-89(154)59(36-52-22-24-53(128)25-23-52)113-70(131)41-106-81(146)49(3)100;2*1-2(3)4/h3*5-7,15-16,22-25,48-50,54-67,79,127-128,162H,8-14,17-21,26-47,98-100H2,1-4H3,(H2,101,145)(H,105,129)(H,106,146)(H,107,151)(H,108,148)(H,109,149)(H,110,150)(H,111,153)(H,112,130)(H,113,131)(H,114,132)(H,115,133)(H,116,152)(H,117,156)(H,118,158)(H,119,154)(H,120,159)(H,121,160)(H,122,155)(H,123,147)(H,124,157)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H4,102,103,104);2*1H3,(H,3,4)/t3*49-,50-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,79-;;/m000../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIRVCNZZUANP-LPBAWZRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)CNC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N)N.CC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C295H449N87O109S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

7054 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875455-82-6 | |

| Record name | Rusalatide acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Rusalatide Acetate (TP-508): A Technical Guide to its Mechanism in Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rusalatide Acetate, also known as TP-508, is a synthetic 23-amino acid peptide that represents a non-proteolytic, receptor-binding domain of human thrombin.[1][2] It has been shown to accelerate tissue repair in both soft and hard tissues by initiating a cascade of cellular and molecular events crucial for regeneration. Unlike thrombin, TP-508 does not possess enzymatic activity and does not interfere with blood coagulation, making it a promising therapeutic agent for a variety of indications, including diabetic foot ulcers and bone fractures.[3][4][5] This technical guide provides an in-depth analysis of the core mechanisms of TP-508, focusing on its signaling pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its mode of action.

Core Mechanism of Action

TP-508 promotes tissue repair and regeneration through a multi-faceted mechanism that begins with binding to a specific, non-proteolytically activated receptor (NPAR) on various cell types, including fibroblasts, endothelial cells, and stem cells. This interaction is independent of the well-characterized Protease-Activated Receptors (PARs) that thrombin typically activates. The binding of TP-508 initiates a cascade of intracellular signaling events that collectively enhance inflammation modulation, angiogenesis, cell proliferation, and migration.

The key regenerative processes stimulated by TP-508 include:

-

Angiogenesis and Revascularization: TP-508 stimulates the formation of new blood vessels, a critical step in providing oxygen and nutrients to the injury site.

-

Inflammatory Response Modulation: It upregulates the expression of certain inflammatory mediators and cytokines, which helps in recruiting immune cells to clear debris and initiate the healing process.

-

Cell Proliferation and Migration: TP-508 promotes the proliferation and directed migration (chemotaxis) of endothelial cells and osteoblasts to the site of injury.

-

Extracellular Matrix (ECM) Elaboration: The peptide stimulates the production of ECM components, providing a scaffold for new tissue growth.

Key Signaling Pathways

TP-508 exerts its effects by activating several key intracellular signaling pathways. These pathways are interconnected and lead to the cellular responses necessary for tissue regeneration.

PI3K/Akt and Nitric Oxide (NO) Production

A primary mechanism of TP-508 is the rapid stimulation of nitric oxide (NO) production in endothelial cells. NO is a crucial signaling molecule in angiogenesis and vasodilation. TP-508 activates endothelial Nitric Oxide Synthase (eNOS) through the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This activation is independent of intracellular calcium mobilization, distinguishing its mechanism from other angiogenic factors like VEGF. The signaling cascade involves the phosphorylation of Src and Akt, leading to eNOS activation and a subsequent increase in NO production.

Mitogen-Activated Protein Kinase (MAPK) Pathways

TP-508 treatment enhances the activity of Extracellular signal-Regulated Kinase (Erk1/2) and p38 MAPK in immune cells like T cells and mononuclear cells. Activation of these pathways is associated with the production of cytokines and the modulation of the inflammatory response, which is a critical early step in wound healing. In endothelial cells, MAPK activation is also linked to cell migration and proliferation.

Wnt/β-catenin Signaling Pathway

In the context of bone regeneration, TP-508 has been shown to promote healing in distraction osteogenesis models by activating the Wnt/β-catenin signaling pathway. This activation leads to an increased expression of osteoblast-related factors such as Alkaline Phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), and Osteocalcin (OCN), thereby accelerating bone formation.

Quantitative Data from Key Studies

The efficacy of TP-508 has been quantified in various preclinical and clinical settings. The following tables summarize key findings.

Table 1: Clinical Efficacy in Diabetic Foot Ulcers (Phase I/II Trial)

| Treatment Group | Dose (µg) | Metric | Result | p-value | Reference |

| TP-508 | 1 | % More Subjects Healed vs. Placebo | 45% | - | |

| TP-508 | 10 | % More Subjects Healed vs. Placebo | 72% | - | |

| TP-508 (Combined) | 1 or 10 | Incidence of Complete Healing | >2x Placebo | <0.05 | |

| TP-508 (Combined) | 1 or 10 | Mean Closure Rate Increase vs. Placebo | ~80% | <0.05 | |

| TP-508 (Combined) | 1 or 10 | Median Time to 100% Closure | ~40% Decrease | <0.05 | |

| TP-508 (Heel Ulcers) | 1 or 10 | Mean Closure Rate Increase vs. Placebo | 165% | <0.02 | |

| TP-508 (Heel Ulcers) | 1 or 10 | % Complete Healing (vs. 0% Placebo) | 86% (6/7) | <0.03 |

Table 2: Preclinical Efficacy in Dermal Wound Healing (Rat Model)

| Treatment Group | Dose (µg) | Metric | Day | Result vs. Control | p-value | Reference |

| TP-508 | 0.1 | % More Wound Closure | 7 | 39% | <0.001 | |

| TP-508 | 1.0 | % Smaller Wound Area | 7 | 35% | <0.001 | |

| TP-508 | 1.0 | % Smaller Wound Area | 10 | 43% | <0.001 |

Table 3: In Vitro Nitric Oxide (NO) Production in Human Endothelial Cells

| Cell Type | TP-508 Concentration (µM) | Metric | Result vs. Control | Reference |

| HCAECs & BAECs | 0.4 | NO Production | Significant Increase | |

| HCAECs & BAECs | 20-40 | NO Production | Maximal (2- to 4-fold increase) | |

| HCAECs | 20 (approx.) | NO Concentration at 1 hr | Increase of 100.5 ± 9.6 nM | |

| HCAECs | 20 (approx.) | NO Concentration at 24 hr | Increase of 463.3 ± 24.2 nM | |

| (HCAEC: Human Coronary Artery Endothelial Cells; BAEC: Bovine Aortic Endothelial Cells) |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating TP-508 and represent standard approaches to evaluate its mechanism of action.

Protocol: Nitric Oxide (NO) Production Assay in Endothelial Cells

-

Objective: To quantify the dose-dependent effect of TP-508 on NO production in cultured human endothelial cells.

-

Materials:

-

Human Coronary Artery Endothelial Cells (HCAECs)

-

Endothelial Growth Medium (EGM)

-

This compound (TP-508)

-

Nitric Oxide Assay Kit (e.g., Griess Reagent System)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Cell Culture: Culture HCAECs in EGM in a 96-well plate until they reach 80-90% confluency. Use cells between passages 4 and 7.

-

Starvation: Prior to treatment, replace the growth medium with a serum-free basal medium and incubate for 16-18 hours.

-

Treatment: Prepare serial dilutions of TP-508 (e.g., 0.1 µM to 50 µM) in the basal medium. Remove the starvation medium and add the TP-508 solutions to the respective wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for a specified time (e.g., 1 hour or 24 hours) at 37°C in a 5% CO2 incubator.

-

NO Measurement:

-

Collect the cell culture supernatant from each well.

-

Quantify the concentration of nitrite (a stable breakdown product of NO) using the Griess Reagent System according to the manufacturer's instructions.

-

This typically involves mixing the supernatant with sulfanilamide solution, followed by N-(1-naphthyl)ethylenediamine dihydrochloride solution, to form a colored azo compound.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Express results as nM of NO produced.

-

Protocol: Western Blot for MAPK (Erk1/2) and Akt Phosphorylation

-

Objective: To determine if TP-508 induces the activation (phosphorylation) of Erk1/2 and Akt kinases.

-

Materials:

-

Target cells (e.g., HCAECs or Jurkat T-cells)

-

TP-508

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-Akt, anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Cell Treatment: Culture cells to confluency, serum-starve, and then treat with TP-508 (e.g., 20 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and load onto a polyacrylamide gel. Run electrophoresis to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Erk1/2) overnight at 4°C, diluted in Blocking Buffer.

-

Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein (e.g., anti-total-Erk1/2).

-

Conclusion

This compound (TP-508) is a potent regenerative peptide that accelerates tissue repair through a well-defined, non-proteolytic mechanism. By activating specific cell surface receptors, it triggers a cascade of intracellular signaling events involving the PI3K/Akt/NO, MAPK, and Wnt/β-catenin pathways. This leads to enhanced angiogenesis, modulated inflammation, and increased cell proliferation and migration. The quantitative data from both clinical and preclinical studies demonstrate its significant potential in healing chronic wounds and bone fractures. The detailed protocols provided herein offer a framework for researchers to further investigate and harness the therapeutic capabilities of this promising molecule.

References

- 1. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thrombin peptide Chrysalin stimulates healing of diabetic foot ulcers in a placebo-controlled phase I/II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thrombin peptide TP508 stimulates rapid nitric oxide production in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]

Rusalatide Acetate Signaling in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusalatide Acetate, also known as Chrysalin® and TP508, is a synthetic 23-amino acid peptide that corresponds to a fragment of human thrombin.[1][2] It is functionally analogous to Thymosin beta 4 (Tβ4), a key regulator of actin polymerization and a potent mediator of angiogenesis and tissue repair.[3][4] This technical guide provides an in-depth exploration of the signaling pathways activated by this compound in endothelial cells, which are pivotal to its pro-angiogenic and vasculogenic effects. The information presented herein is intended to support research and development efforts in areas such as therapeutic angiogenesis, wound healing, and cardiovascular disease.

Core Signaling Pathways

This compound and its analogue, Tβ4, exert their effects on endothelial cells through the activation of several interconnected signaling cascades. The primary pathways identified are the PI3K/Akt/eNOS pathway and the Notch signaling pathway. The MAPK/ERK pathway is also implicated, although its role may be context-dependent.[5] Upon binding to its receptor on the endothelial cell surface, this compound initiates a cascade of intracellular events that culminate in cell migration, proliferation, survival, and the formation of new vascular structures.

The PI3K/Akt/eNOS Pathway

A central mechanism of this compound's action is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/endothelial Nitric Oxide Synthase (eNOS) pathway. This pathway is crucial for promoting endothelial cell survival, migration, and nitric oxide (NO) production, a key mediator of vasodilation and angiogenesis.

Mechanism of Activation:

-

Receptor Binding and PI3K Activation: this compound (TP508) binds to a specific, yet to be fully characterized, receptor on the endothelial cell surface. This binding event leads to the activation of PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, bringing it to the plasma membrane where it is phosphorylated and activated by other kinases.

-

eNOS Phosphorylation and NO Production: Activated Akt then phosphorylates eNOS at Serine 1177, leading to its activation and the subsequent production of nitric oxide (NO).

-

Downstream Effects: Increased NO production contributes to vasodilation, inhibits apoptosis, and promotes endothelial cell migration and tube formation, all of which are critical for angiogenesis.

The activation of this pathway is both time- and concentration-dependent. Studies have shown that Tβ4 can induce the phosphorylation of Akt in a dose-dependent manner in endothelial progenitor cells.

The Notch Signaling Pathway

The Notch signaling pathway is another critical mediator of this compound-induced angiogenesis. This pathway is essential for regulating cell fate decisions, including the specification of endothelial tip and stalk cells during vessel sprouting.

Mechanism of Activation:

-

Upregulation of Notch Receptors and Ligands: Tβ4 has been shown to increase the expression of Notch1 and Notch4 receptors in a dose- and time-dependent manner in human umbilical vein endothelial cells (HUVECs).

-

VEGF and HIF-1α Induction: The activation of the Notch pathway by Tβ4 leads to the increased expression of Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and permeability.

-

Regulation of VE-cadherin: Tβ4 has been observed to reduce the expression of VE-cadherin, a key component of adherens junctions that maintains endothelial cell-cell adhesion. This downregulation of VE-cadherin is thought to facilitate endothelial cell migration and the remodeling of vascular structures. Inhibition of Notch signaling can prevent this Tβ4-induced downregulation.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also activated by Tβ4 in endothelial progenitor cells. This pathway is known to play a role in cell proliferation and differentiation. While Tβ4 treatment leads to the phosphorylation of ERK1/2, some studies suggest that this pathway may not be essential for Tβ4-induced endothelial progenitor cell migration, which appears to be more dependent on the PI3K/Akt/eNOS axis. However, other evidence indicates that the MAPK/ERK pathway is involved in Tβ4-promoted survival and microvessel formation of endothelial progenitor cells.

Quantitative Data

The following tables summarize the quantitative data from key studies on the effects of this compound (TP508) and Thymosin beta 4 (Tβ4) on endothelial cells.

| Table 1: Effect of this compound (TP508) on Nitric Oxide (NO) Production in Endothelial Cells | |

| Parameter | Observation |

| NO Production | TP508 stimulates a rapid, dose-dependent, 2- to 4-fold increase in NO production. |

| Time Course of NO Release | NO release is induced as early as 5 minutes after TP508 treatment. |

| Sustained NO Production | Continued exposure to TP508 for 1 to 24 hours increased NO concentrations over controls by 100.5 ± 9.6 nM and 463.3 ± 24.2 nM, respectively. |

| Comparison with VEGF | The levels of NO release stimulated by TP508 are similar to those produced in response to Vascular Endothelial Growth Factor (VEGF). |

| Table 2: Dose-Dependent Effect of Thymosin beta 4 (Tβ4) on Akt Phosphorylation and Bcl-XL Expression in Diabetic Human iPSC-derived Endothelial Cells | |

| Tβ4 Concentration | Effect on Akt Phosphorylation |

| 300 ng/mL | Not significant |

| 600 ng/mL | Significantly increased |

| 1000 ng/mL | Significantly increased |

| Table 3: Effect of Thymosin beta 4 (Tβ4) on Endothelial Progenitor Cell (EPC) Migration and Tube Formation | |

| Parameter | Observation |

| EPC Migration | Tβ4 induces EPC migration in a concentration-dependent manner. |

| Tube Formation (in high glucose) | Tβ4 ameliorates glucose-suppressed EPC tube formation in a concentration-dependent manner, with the maximal pro-angiogenic effect observed at 1000 ng/mL. |

| Tube Formation (in vitro) | Exogenous Tβ4 (in the ng-µg range) increases tube formation in HUVECs. As little as 100 ng of synthetic Tβ4 can double the vessel area in a coronary artery ring angiogenesis assay. |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Basement Membrane Extract (BME), such as Matrigel®

-

This compound or Tβ4

-

96-well culture plates

-

Calcein-AM (for fluorescence imaging)

-

Inverted microscope with fluorescence capabilities

Protocol:

-

Preparation of BME-coated plates: Thaw BME on ice overnight. Pipette 50-100 µL of BME into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

-

Cell Preparation: Culture HUVECs to 70-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with a low-serum medium. On the day of the assay, harvest the cells using trypsin and resuspend them in a serum-free medium containing the desired concentration of this compound or Tβ4.

-

Cell Seeding: Seed the HUVEC suspension onto the solidified BME at a density of 1-2 x 10^4 cells per well.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualization and Quantification:

-

Brightfield Imaging: Visualize the formation of tube-like structures using an inverted microscope.

-

Fluorescence Imaging: For enhanced visualization, incubate the cells with Calcein-AM (2 µg/mL) for 30 minutes. Wash with PBS and visualize using a fluorescence microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).

-

Western Blot for Phosphorylated Signaling Proteins (p-Akt, p-eNOS)

This technique is used to detect and quantify the levels of specific phosphorylated proteins in cell lysates, indicating the activation state of signaling pathways.

Materials:

-

HUVECs or other endothelial cells

-

This compound or Tβ4

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-eNOS (Ser1177), anti-total eNOS)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., chemiluminescence imager)

Protocol:

-

Cell Treatment and Lysis: Culture endothelial cells to near confluency. Treat the cells with this compound or Tβ4 for the desired time points. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total, non-phosphorylated form of the protein (e.g., anti-total Akt).

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Caption: this compound signaling pathways in endothelial cells.

Caption: Workflow for Western blot analysis of signaling proteins.

Conclusion

This compound stimulates angiogenesis and endothelial cell function through the coordinated activation of the PI3K/Akt/eNOS and Notch signaling pathways. The available data robustly supports its role in promoting key cellular processes such as migration, survival, and tube formation. The MAPK/ERK pathway is also implicated in its mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's signaling in endothelial cells, offering a valuable resource for researchers and professionals in the field of drug development and vascular biology. Further research to fully elucidate the specific receptor for this compound and the intricate crosstalk between these signaling pathways will be instrumental in optimizing its therapeutic applications.

References

- 1. karger.com [karger.com]

- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]

- 4. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 5. Thymosin beta4 induces endothelial progenitor cell migration via PI3K/Akt/eNOS signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Targets of TP-508 Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-508, a 23-amino acid synthetic peptide derived from a non-proteolytic region of human thrombin, has demonstrated significant potential in promoting tissue repair and regeneration. This technical guide provides a comprehensive overview of the cellular and molecular targets of TP-508, detailing its mechanism of action across various physiological processes. Through a meticulous review of preclinical and clinical studies, this document elucidates the signaling pathways modulated by TP-508, presents quantitative data on its effects, and outlines detailed experimental protocols for key assays. The information herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of this promising peptide.

Introduction

TP-508, also known as Chrysalin or rusalatide acetate, represents a fragment of the human prothrombin molecule (residues 508-530). Unlike its parent protein, thrombin, TP-508 is non-proteolytic and does not participate in the blood coagulation cascade.[1][2] Its therapeutic effects are attributed to its ability to bind to specific cellular receptors, initiating a cascade of signaling events that promote tissue revascularization, modulate inflammation, and stimulate cell proliferation and migration.[3][4] This guide delves into the core cellular and molecular interactions of TP-508, providing a foundational understanding for its application in regenerative medicine.

Cellular Targets of TP-508

TP-508 exerts its effects on a variety of cell types crucial for tissue repair and regeneration. It is believed to bind to a specific, non-protease-activated receptor (non-PAR) on the surface of these cells, distinguishing its action from that of thrombin which primarily signals through PARs.[5] While the exact receptor has not been definitively identified, evidence suggests a potential role for integrins, such as αvβ3.

The primary cellular targets of TP-508 include:

-

Endothelial Cells: TP-508 directly stimulates endothelial cells to promote angiogenesis and revascularization.

-

Fibroblasts: The peptide was initially identified based on its high-affinity binding to fibroblasts, where it stimulates proliferation.

-

Stem Cells: TP-508 has been shown to stimulate the proliferation of adipose tissue-derived stem cells.

-

Inflammatory Cells: It modulates the activity of inflammatory cells, including neutrophils, lymphocytes, and monocytes, by acting as a chemoattractant.

-

Osteoblasts: TP-508 is chemotactic for human osteoblasts, contributing to its role in fracture healing.

Molecular Mechanisms and Signaling Pathways

Upon binding to its receptor, TP-508 activates several key intracellular signaling pathways that orchestrate its diverse cellular effects.

Angiogenesis and Revascularization

A primary mechanism of TP-508 is the promotion of new blood vessel formation. This is largely mediated through the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO), a critical signaling molecule in angiogenesis.

Inflammation and Cell Proliferation

TP-508 modulates the inflammatory response and promotes cell proliferation through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinases (Erk1/2) and p38 MAPK.

Gene Expression

TP-508 has been shown to upregulate the expression of a variety of genes involved in the healing process. Gene array analysis of fracture callus treated with TP-508 revealed a significant induction of early growth factors, inflammatory response modifiers, and angiogenesis-related genes. One specific gene identified as being induced by TP-508 in human fibroblasts is Annexin V, which is not induced by PAR1-activating peptides.

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of TP-508.

Table 1: Effect of TP-508 on Nitric Oxide (NO) Production in Endothelial Cells

| Cell Type | TP-508 Concentration | Incubation Time | Fold Increase in NO Production | Reference |

| Human Coronary Artery Endothelial Cells (HCAEC) | 50 µg/mL | 24 hours | Reverses radiation-induced downregulation of eNOS | |

| Human Endothelial Cells | Not specified | 5 minutes | Rapid, dose-dependent 2- to 4-fold increase |

Table 2: Effect of TP-508 on Fracture Healing

| Animal Model | TP-508 Dose | Outcome | Quantitative Result | Reference |

| Mouse High Energy Fracture | 100 µg (into fracture gap) | Fracture Stiffness | Significantly higher than control | |

| Mouse High Energy Fracture | 10 µg (into fracture gap) | Fracture Stiffness | No significant difference from control |

Table 3: Effect of TP-508 on Diabetic Foot Ulcer Healing (Phase I/II Clinical Trial)

| Treatment Group | Outcome | Quantitative Result | Reference |

| 1 µg Chrysalin | Complete Healing | 45% more subjects with complete healing than placebo | |

| 10 µg Chrysalin | Complete Healing | 72% more subjects with complete healing than placebo | |

| Chrysalin (all doses) | Incidence of Complete Healing | More than doubled (p<0.05) | |

| Chrysalin (all doses) | Mean Closure Rate | Increased by approximately 80% (p<0.05) | |

| Chrysalin (all doses) | Median Time to 100% Closure | Decreased by approximately 40% (p<0.05) |

Table 4: Effect of TP-508 on Stem Cell Proliferation

| Cell Type | TP-508 Concentration | Assay | Quantitative Result | Reference |

| Adipose Tissue-Derived Stem Cells (ASCs) | 5 µg/mL | BrdU Incorporation | Significantly stimulated (p < 0.01) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TP-508.

Aortic Ring Sprouting Assay

This ex vivo assay is used to assess the angiogenic potential of TP-508.

Protocol:

-

Isolate the thoracic aorta from a mouse and place it in sterile phosphate-buffered saline (PBS).

-

Carefully remove the surrounding fibro-adipose tissue and slice the aorta into 1 mm thick rings.

-

Embed the aortic rings in a gel of basement membrane extract (e.g., Matrigel) in a 48-well plate.

-

Culture the rings in endothelial cell growth medium, with or without the addition of TP-508 and/or other growth factors like VEGF.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor and photograph the sprouting of endothelial cells from the aortic rings daily for several days.

-

Quantify the extent of angiogenesis by measuring the area of endothelial sprouting and the maximal migration distance of the cells.

In Vivo Fracture Healing Model

This model is used to evaluate the effect of TP-508 on bone repair.

Protocol:

-

Anesthetize a mouse and create a controlled, open transverse mid-diaphyseal femoral fracture.

-

Stabilize the fracture using an external fixator.

-

Administer a single intra-operative dose of TP-508 (e.g., 10 µg or 100 µg in a small volume of saline) directly into the fracture gap or surrounding damaged muscle tissue. A control group receives saline only.

-

Perform weekly radiographic assessments to monitor fracture healing.

-

At specific time points (e.g., 3 and 5 weeks post-fracture), euthanize the animals and harvest the femurs for histological analysis and biomechanical testing.

-

For histological analysis, fix, decalcify, and embed the femurs in paraffin. Section and stain with hematoxylin and eosin or other relevant stains to assess callus formation and vascularization.

-

For biomechanical testing, perform torsional testing to determine the fracture stiffness and strength.

Cell Migration (Chemotaxis) Assay

This in vitro assay quantifies the chemotactic effect of TP-508 on specific cell types.

Protocol:

-

Use a Transwell insert with a porous membrane (e.g., 8 µm pore size).

-

Seed the cells of interest (e.g., human aortic or microvascular endothelial cells) in serum-free medium in the upper chamber of the Transwell insert.

-

Place the insert into a well of a 24-well plate containing medium with a specific concentration of TP-508 as the chemoattractant in the lower chamber. Control wells should contain medium without TP-508.

-

Incubate the plate for a sufficient time to allow for cell migration (e.g., 4-6 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).

-

Count the number of migrated cells in several random fields under a microscope to quantify the chemotactic response.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the activation of signaling proteins like Erk1/2 and p38 MAPK.

Protocol:

-

Culture the cells of interest (e.g., U937 or Jurkat T cells) to the desired confluency.

-

Treat the cells with TP-508 for various time points.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Erk1/2 or anti-phospho-p38).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

-

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Cell Proliferation (BrdU) Assay

This assay measures the proliferation of cells in response to TP-508.

Protocol:

-

Seed the cells (e.g., adipose tissue-derived stem cells) in a 96-well plate and allow them to adhere.

-

Treat the cells with TP-508 at the desired concentration (e.g., 5 µg/mL).

-

Add 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, to the culture medium. BrdU will be incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.

-

Incubate the cells for a period to allow for BrdU incorporation.

-

Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add a substrate that is converted by the enzyme into a colored product.

-

Measure the absorbance of the colored product using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Conclusion

TP-508 is a promising therapeutic peptide with a multifaceted mechanism of action centered on promoting tissue repair and regeneration. Its ability to target key cellular players in the healing process, including endothelial cells, fibroblasts, and stem cells, and to modulate critical signaling pathways such as those involving nitric oxide and MAP kinases, underscores its potential for a wide range of clinical applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of TP-508 as a novel regenerative therapy. Future investigations should focus on the definitive identification of the TP-508 receptor and a more detailed characterization of its downstream signaling networks to fully harness its therapeutic potential.

References

- 1. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The non-proteolytically active thrombin peptide TP508 stimulates angiogenic sprouting - PubMed [pubmed.ncbi.nlm.nih.gov]

Rusalatide Acetate: A Deep Dive into its Pro-Angiogenic and Neovascularization Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusalatide Acetate, also known as TP508, is a synthetic 23-amino acid peptide that mimics a non-proteolytic domain of the human thrombin molecule.[1] Initially investigated for its role in tissue repair and wound healing, a significant body of preclinical evidence has highlighted its potent pro-angiogenic and neovascularization properties. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the formation of new blood vessels, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining relevant experimental methodologies.

Mechanism of Action: Stimulating Angiogenesis through Nitric Oxide Signaling

This compound's pro-angiogenic effects are primarily mediated through the stimulation of endothelial cells, the fundamental building blocks of blood vessels. Unlike many other growth factors, this compound's mechanism does not appear to directly involve the upregulation of vascular endothelial growth factor (VEGF) expression.[1] Instead, it triggers a distinct signaling cascade that enhances the production of nitric oxide (NO), a critical signaling molecule in angiogenesis.

The proposed signaling pathway is initiated by the binding of this compound to a yet-to-be-fully-characterized receptor on the endothelial cell surface, which is independent of the proteolytically activated receptors (PARs) used by thrombin.[1] This interaction is thought to involve αvβ3 integrin. This binding event triggers a rapid, dose-dependent increase in intracellular NO production.[2] This process is dependent on the activation of several key intracellular signaling proteins, including Src and Akt (also known as protein kinase B), leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[2] The activation of this pathway is also dependent on Protein Kinase C (PKC) but is notably independent of intracellular calcium mobilization, distinguishing it from the signaling cascade initiated by VEGF.

// Nodes Rusalatide [label="this compound\n(TP508)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor\n(αvβ3 Integrin?)", fillcolor="#FBBC05", fontcolor="#202124"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; eNOS [label="eNOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide (NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis &\nNeovascularization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Rusalatide -> Receptor [color="#5F6368"]; Receptor -> Src [color="#5F6368"]; Src -> PI3K [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Receptor -> PKC [color="#5F6368"]; Akt -> eNOS [label="P", fontcolor="#202124", color="#5F6368"]; PKC -> eNOS [color="#5F6368"]; eNOS -> NO [color="#5F6368"]; NO -> Angiogenesis [color="#5F6368"]; } this compound Signaling Pathway in Endothelial Cells.

Quantitative Data on Angiogenic Effects

The pro-angiogenic activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Nitric Oxide Production in Human Endothelial Cells

| Parameter | Concentration of this compound (TP508) | Result | Reference |

| NO Production | 20-40 µM | Maximal NO production | |

| 0.4 µM | Significant increase in NO production | ||

| Time-dependent NO Increase | 1 hour | 100.5 ± 9.6 nM increase over control | |

| 24 hours | 463.3 ± 24.2 nM increase over control |

Ex Vivo Aortic Ring Assay

| Treatment | Result | Reference |

| TP508 (100 µg) | Maximal stimulation of endothelial cell sprouting (55% over sham-irradiated control) |

In Vivo Fracture Healing Model (Rat)

| Parameter | Treatment | Result | Reference |

| Blood Vessel Number | Single injection of TP508 | Significant increase in blood vessels in fracture callus | |

| Fracture Strength | 1 µg TP508 | 21% increase relative to control | |

| 10 µg TP508 | 36% increase relative to control |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the angiogenic effects of this compound.

Rat Femoral Fracture Model

This in vivo model is used to assess the effect of this compound on fracture healing and associated angiogenesis.

// Nodes A [label="Anesthesia and Incision", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Femur Fracture Creation\n(Open transverse mid-diaphyseal)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Quadriceps Muscle Crush\n(High-energy fracture model)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="External Fixator Application", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Intra-operative Injection\n(TP508 or Saline)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Post-operative Care and Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Radiographic and Histological Analysis\n(Weekly for 5 weeks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Biomechanical Testing\n(At 5 weeks post-fracture)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; F -> H [color="#5F6368"]; } Workflow for the Rat Femoral Fracture Model.

Protocol Summary:

-

Animal Model: Adult male CD-1 mice or Sprague-Dawley rats are used.

-

Surgical Procedure: After anesthesia, an open transverse mid-diaphyseal femoral fracture is created. To mimic a high-energy fracture, a controlled crush injury is applied to the quadriceps muscle.

-

Fixation: The fracture is stabilized using an external fixator.

-

Treatment: A single intra-operative dose of this compound (e.g., 10 µg or 100 µg in phosphate-buffered saline) or a saline control is injected directly into the fracture gap or surrounding damaged muscle.

-

Post-operative Analysis: Fracture healing is monitored weekly for up to 5 weeks using radiography. At the end of the study period, animals are euthanized, and the fractured femurs are harvested for histological analysis to assess bone formation and blood vessel density, and for biomechanical testing to determine fracture strength.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and anti-angiogenic agents.

// Nodes A [label="Fertilized Chicken Egg Incubation\n(37.5°C, 60% humidity)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Windowing of the Eggshell\n(Day 3-4 of incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Application of Test Substance\n(TP508 on a carrier disc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Resealing and Re-incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Observation and Imaging\n(Daily for several days)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Quantification of Angiogenesis\n(Vessel density, length, branching)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#5F6368"]; B -> C [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; } Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Protocol Summary:

-

Egg Preparation: Fertilized chicken eggs are incubated for 3-4 days. A small window is then cut into the eggshell to expose the CAM.

-

Sample Application: A carrier, such as a sterile filter paper disc or a biocompatible sponge, is saturated with this compound solution and placed directly onto the CAM. Control carriers receive the vehicle solution.

-

Incubation and Observation: The window is sealed, and the eggs are returned to the incubator. The CAM is observed and photographed daily through the window for several days.

-

Quantification: The angiogenic response is quantified by measuring changes in blood vessel density, length, and branching in the area surrounding the carrier using image analysis software.

Conclusion

This compound demonstrates significant pro-angiogenic and neovascularization effects through a distinct signaling pathway centered on the activation of eNOS and the production of nitric oxide. The quantitative data from various preclinical models consistently support its ability to stimulate the formation of new blood vessels. The detailed experimental protocols provided herein offer a foundation for further research into the therapeutic potential of this compound in conditions where enhanced angiogenesis is beneficial, such as wound healing, fracture repair, and ischemic tissue regeneration. Further investigation is warranted to fully elucidate its receptor and the downstream signaling intricacies, which will be pivotal for its clinical translation and development.

References

The Regenerative Potential of Rusalatide Acetate: An In-Depth Technical Guide to its Role in Stimulating Growth Factor Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rusalatide Acetate (also known as TP508) is a synthetic 23-amino acid peptide derived from the receptor-binding domain of human prothrombin. Investigated for its therapeutic potential in tissue regeneration, particularly in the context of chronic wounds and fractures, this compound has demonstrated a capacity to accelerate healing processes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a specific focus on its role in initiating and modulating growth factor cascades. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the complex signaling pathways involved.

Introduction

The healing of complex biological tissues is a highly orchestrated process involving a symphony of cellular and molecular events, including inflammation, cell proliferation, angiogenesis, and tissue remodeling. Growth factors are critical signaling molecules that regulate these processes. This compound has emerged as a promising therapeutic agent that appears to mimic and amplify these natural healing cascades. It interacts with cell surface receptors to trigger a cascade of intracellular events that stimulate cellular and molecular healing processes, including the activation of nitric oxide signaling.[1][2] This guide delves into the core mechanisms of this compound, providing a technical resource for researchers and developers in the field of regenerative medicine.

Mechanism of Action: A Multi-Faceted Approach to Tissue Repair

This compound's primary mechanism of action involves its interaction with a non-proteolytically-activated thrombin receptor (NPAR) on the surface of various cell types, including fibroblasts, endothelial cells, and keratinocytes. This interaction initiates a signaling cascade that upregulates the expression of a suite of genes critical for tissue repair.

Stimulation of Growth Factor and Cytokine Expression

Preclinical studies utilizing gene array analysis in animal fracture models have revealed that this compound significantly induces the expression of a broad range of genes involved in the healing process. These can be categorized as follows:

-

Early Growth Factors: Upregulation of genes encoding for crucial early-response growth factors that initiate the healing cascade.

-

Inflammatory Mediators: Modulation of inflammatory responses to create a pro-regenerative environment.

-

Angiogenesis-Related Genes: Promotion of new blood vessel formation, a critical step in tissue repair.[1]

While specific quantitative data from early clinical trials are not extensively published, preclinical evidence provides a strong foundation for understanding the pro-regenerative effects of this compound.

Key Signaling Pathways

This compound's influence on tissue regeneration is mediated through several key signaling pathways:

-

Nitric Oxide (NO) Signaling: this compound stimulates the production of nitric oxide, a potent vasodilator and signaling molecule that plays a crucial role in angiogenesis and inflammation.[1][2]

-

Wnt/β-catenin Signaling Pathway: Evidence suggests that this compound can activate the Wnt/β-catenin pathway, which is fundamental for cell proliferation, differentiation, and tissue patterning during development and regeneration.

The following diagram illustrates the proposed signaling cascade initiated by this compound:

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

Preclinical investigations in animal models have demonstrated the potent regenerative effects of this compound.

Table 1: Summary of Preclinical Findings for this compound in Fracture Healing

| Animal Model | Dosage | Key Findings | Reference |

| Rat Femoral Fracture | Not Specified | Upregulation of early growth factors, inflammatory mediators, and angiogenesis-related genes based on gene array analysis. | |

| Mouse High-Energy Fracture | 100 µg (local) | Significant increase in fracture stiffness; increased bone and blood vessel formation observed in histological analysis. |

Clinical Data Summary

Phase I and II clinical trials have suggested a positive impact of this compound on the healing of diabetic foot ulcers and distal radius fractures.

Table 2: Summary of Qualitative Clinical Findings for this compound

| Indication | Phase | Reported Outcome |

| Diabetic Foot Ulcers | I/II | Significantly accelerated healing. |

| Distal Radius Fractures | I/II | Significantly accelerated healing. |

It is important to note that a larger Phase III trial in distal radius fractures, while demonstrating radiographic improvement, did not meet its primary clinical endpoint in the broader study population. However, a subset analysis of osteopenic women did show significant acceleration in both radiographic healing and the primary clinical endpoint.

Experimental Protocols

To facilitate further research into the mechanisms of this compound, this section provides a detailed, adaptable protocol for a key in vitro assay.

In Vitro Endothelial Cell Migration Assay (Transwell Assay)

This protocol is designed to assess the chemotactic effect of this compound on endothelial cells, a critical component of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

This compound (TP508)

-

Vascular Endothelial Growth Factor (VEGF) as a positive control

-

24-well Transwell inserts (8 µm pore size)

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture HUVECs in EGM supplemented with 10% FBS until they reach 80-90% confluency.

-

Serum Starvation: Prior to the assay, serum-starve the HUVECs for 4-6 hours in EGM with 0.5% FBS to minimize basal migration.

-

Preparation of Transwell Plate:

-

In the lower chamber of the 24-well plate, add EGM with 0.5% FBS containing different concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL).

-

Include a positive control well with VEGF (e.g., 50 ng/mL) and a negative control well with no chemoattractant.

-

-

Cell Seeding:

-

Detach the serum-starved HUVECs and resuspend them in EGM with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

-

Quantification of Migration:

-

Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Add Calcein-AM solution to the lower chamber and incubate for 30 minutes to label the migrated cells.

-

Measure the fluorescence of the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

-

-

Data Analysis: Express the results as a fold increase in migration over the negative control.

The following diagram outlines the workflow of the Transwell migration assay:

Conclusion and Future Directions

This compound represents a promising therapeutic peptide with a clear potential to accelerate tissue regeneration. Its mechanism of action, centered on the stimulation of key growth factor cascades and signaling pathways, provides a strong rationale for its application in wound healing and fracture repair. Preclinical studies have consistently demonstrated its efficacy in promoting cellular processes essential for tissue reconstruction.

While early clinical trials have been encouraging, further large-scale, well-controlled studies are necessary to fully elucidate the clinical utility and optimal applications of this compound. Future research should focus on:

-

Dose-response studies to identify the most effective therapeutic window.

-

Combination therapies to explore potential synergistic effects with other growth factors or therapeutic modalities.

-

Advanced mechanistic studies to further delineate the downstream targets of the this compound-initiated signaling cascades.

A deeper understanding of the intricate molecular interactions of this compound will undoubtedly pave the way for its successful translation into a valuable clinical tool for regenerative medicine.

References

- 1. Thrombin peptide (TP508) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Could this compound be the future drug of choice for diabetic foot ulcers and fracture repair? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Science of TP-508: A Technical Guide to its Interaction with Thrombin Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-508, a synthetic 23-amino acid peptide (Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val), represents a non-proteolytic fragment of human prothrombin.[1] It has garnered significant interest for its therapeutic potential in tissue repair and regeneration, demonstrating efficacy in preclinical and clinical settings for conditions such as diabetic foot ulcers and bone fractures.[2][3][4] This technical guide provides an in-depth exploration of the foundational science behind TP-508, focusing on its interaction with cellular receptors and the subsequent signaling cascades that drive its biological effects. While the complete picture of its receptor interaction is still emerging, this document synthesizes the current understanding for researchers and drug development professionals.

TP-508 and its Interaction with a Non-Proteolytic Thrombin Receptor Pathway

A central aspect of TP-508's mechanism is its ability to elicit cellular responses independently of the well-characterized Protease-Activated Receptors (PARs), which are the typical targets of thrombin's proteolytic activity.[5] Studies have shown that TP-508 induces cellular signaling and gene expression patterns distinct from those triggered by PAR-1 activating peptides, suggesting the involvement of a separate, non-proteolytically activated receptor. This putative receptor is thought to be responsible for the high-affinity binding of thrombin and mediates non-proteolytic signaling crucial for cell proliferation. While the specific identity of this non-PAR receptor remains an active area of investigation, its existence is a cornerstone of the current understanding of TP-508's mode of action.

Interaction with Integrin αvβ3

Evidence suggests that the integrin αvβ3 plays a significant role in mediating the effects of TP-508. This interaction is thought to be dependent on the Arg-Gly-Asp (RGD) sequence present within the TP-508 peptide. Immobilized TP-508 has been shown to support αvβ3 integrin-dependent endothelial cell attachment and migration. Furthermore, the angiogenic effects of TP-508, such as the induction of nitric oxide (NO) production in endothelial cells, can be inhibited by function-blocking antibodies specific to αvβ3. These findings point to a model where TP-508, through its RGD motif, engages with integrin αvβ3, thereby initiating downstream signaling events. However, it is important to note that when in solution, TP-508 can act as an antagonist to some of thrombin's pro-angiogenic effects, suggesting a complex interplay between soluble and immobilized peptide actions.

Downstream Signaling Pathways

Upon receptor engagement, TP-508 activates a cascade of intracellular signaling pathways that orchestrate its diverse biological effects. The two most prominently implicated pathways are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK).

PI3K/Akt Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. TP-508 has been shown to stimulate the phosphorylation and activation of Akt in various cell types, including adipose-derived stem cells. This activation is crucial for the proliferative effects of TP-508, as demonstrated by the abolishment of these effects in the presence of PI3K inhibitors. Furthermore, the TP-508-induced production of nitric oxide (NO) in endothelial cells, a key mediator of angiogenesis, is dependent on the PI3K/Akt pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another central signaling cascade that governs cell proliferation, differentiation, and migration. TP-508 treatment leads to the enhanced phosphorylation and activation of ERK1/2 in various cell types, including fibroblasts and Jurkat T cells. This activation is implicated in the inflammatory response modulation and tissue repair processes initiated by TP-508. The interaction of TP-508 with integrin αvβ3 is also linked to the activation of the MAPK pathway.

Caption: TP-508 Signaling Pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of TP-508 from various in vitro and in vivo studies.

Table 1: Effects of TP-508 on Angiogenesis

| Parameter | Cell/Model System | TP-508 Concentration/Dose | Observed Effect | Reference |

| Endothelial Sprouting Area | Mouse Aortic Explants | 500 µg (single i.v. injection) | 6.4-fold increase compared to control at day 5 | |

| Maximal Endothelial Cell Migration | Mouse Aortic Explants | 500 µg (single i.v. injection) | 3.1-fold increase compared to control at day 5 | |

| Chemotaxis | Human Aortic and Microvascular Endothelial Cells | Dose-dependent | Stimulation of chemokinesis and chemotaxis | |

| Blood Vessel Density and Size | Chick Chorioallantoic Membrane (CAM) | Not specified | Increased density and size of blood vessels |

Table 2: Effects of TP-508 on Cell Signaling and Proliferation

| Parameter | Cell Type | TP-508 Concentration | Observed Effect | Reference |

| Akt Phosphorylation | Adipose-Derived Stem Cells | 5 µg/mL | Increased phosphorylation compared to control | |

| BrdU Incorporation | Adipose-Derived Stem Cells | 5 µg/mL | Significant increase (p < 0.01) | |

| ERK1/2 Activation | U937 and Jurkat T cells | Not specified | Enhanced ERK1/2 activities | |

| Nitric Oxide Production | Human Endothelial Cells | Dose-dependent | 2- to 4-fold increase |

Table 3: Effects of TP-508 on Gene Expression

| Gene/Gene Category | Cell/Tissue Type | TP-508 Treatment | Regulation | Reference |

| Early Growth Factors | Rat Fracture Callus | Single injection | Up-regulation | |

| Inflammatory Response Modifiers | Rat Fracture Callus | Single injection | Up-regulation | |

| Angiogenesis-Related Genes | Rat Fracture Callus | Single injection | Up-regulation | |

| Annexin V | Human Fibroblasts | Not specified | Induction |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of TP-508.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is a widely used in vivo model to assess angiogenesis.

References

- 1. The Effect of Thrombin Fragment (TP508) on Myocardial Ischemia Reperfusion Injury in a Model of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombin peptide TP508 stimulates cellular events leading to angiogenesis, revascularization, and repair of dermal and musculoskeletal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. TP508 Peptide Technology - Chrysalis BioTherapeutics, Inc. [chrysbio.com]

- 5. peptidesociety.org [peptidesociety.org]

Rusalatide Acetate: A Preliminary Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rusalatide Acetate, also known as TP508 or Chrysalin®, is a synthetic 23-amino acid peptide that represents a non-proteolytic fragment of the human thrombin molecule.[1] Initially investigated for its role in tissue repair and regeneration, emerging preclinical evidence highlights its significant anti-inflammatory and immunomodulatory capabilities. This technical guide provides an in-depth overview of the preliminary studies on the anti-inflammatory properties of this compound, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multifaceted mechanism that involves the modulation of key signaling pathways and the regulation of inflammatory mediator expression. Unlike thrombin, this compound's activity is independent of proteolytic cleavage of cell surface receptors.[1] Its primary mechanism appears to be the stimulation of a regenerative inflammatory response that transitions into a pro-healing and anti-inflammatory state.

The peptide has been shown to up-regulate the expression of early growth factors, inflammatory response modifiers, and genes related to angiogenesis.[2] This initial pro-inflammatory signaling is crucial for recruiting immune cells to the site of injury or inflammation. However, subsequent signaling events lead to the resolution of inflammation and promotion of tissue repair. Key signaling pathways implicated in this compound's action include the Mitogen-Activated Protein Kinase (MAPK) pathways, specifically the Extracellular signal-regulated kinase (ERK1/2) and p38 pathways.[3] Activation of these pathways in immune cells, such as T lymphocytes, leads to the release of a specific profile of cytokines that orchestrates the inflammatory response.

Experimental Protocols

In Vitro Studies

1. Cytokine Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Objective: To determine the effect of this compound on the production of inflammatory cytokines by human immune cells.

-

Cell Culture: Human PBMCs are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Treatment: PBMCs are seeded in 24-well plates and treated with varying concentrations of this compound (e.g., 0.1 to 10 µM) for 24 to 48 hours. A negative control (vehicle) and a positive control (e.g., lipopolysaccharide, LPS) are included.

-

Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of key inflammatory cytokines (e.g., IL-1β, IL-2, IL-6, TNF-α) are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISA) according to the manufacturer's protocols.[3]

2. Activation of ERK1/2 and p38 Signaling in Jurkat T Cells

-

Objective: To investigate the effect of this compound on the activation of the ERK1/2 and p38 MAPK signaling pathways in T lymphocytes.

-

Cell Culture: Jurkat T cells, a human T lymphocyte cell line, are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Treatment: Cells are treated with this compound at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes).

-

Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as with antibodies for the total forms of these proteins to serve as loading controls. Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via enhanced chemiluminescence.

3. Nitric Oxide Production in Human Endothelial Cells

-

Objective: To assess the effect of this compound on the production of nitric oxide (NO), a key signaling molecule in inflammation and vascular regulation.

-

Cell Culture: Human coronary artery endothelial cells (HCAECs) or human umbilical vein endothelial cells (HUVECs) are cultured in endothelial growth medium.

-

Treatment: Confluent cell monolayers are treated with a range of this compound concentrations (e.g., 0.4 to 40 µM) for various durations (e.g., 5 minutes to 24 hours).

-

Nitric Oxide Measurement: The concentration of NO in the cell culture supernatant is measured using a chemiluminescence NO analyzer. The analyzer detects the products of NO reaction with ozone.

In Vivo Studies

1. Rat Femoral Fracture Model

-

Objective: To evaluate the effect of this compound on the expression of inflammatory genes in a model of tissue injury and repair.

-

Animal Model: Closed femoral fractures are induced in adult male Sprague-Dawley rats.

-

Treatment: A single injection of this compound (e.g., 1 µg or 10 µg in saline) or saline (control) is administered directly into the fracture site.

-

Gene Expression Analysis: At specific time points post-fracture (e.g., 24 hours, 3 days, 7 days), the fracture callus is harvested, and total RNA is extracted. Gene expression profiling is performed using Affymetrix GeneChip arrays to identify changes in the expression of inflammatory mediators, growth factors, and angiogenesis-related genes.

Quantitative Data

Table 1: Effect of this compound on Nitric Oxide Production in Human Coronary Artery Endothelial Cells (HCAECs)

| This compound (µM) | Nitric Oxide (nM) - 1 hour |

| 0 (Control) | 74.1 ± 12.4 |

| 0.4 | 135.3 ± 16.2 |

| 20 | 317.8 ± 32.2 |

| 40 | 322.4 ± 25.2 |

Data are presented as mean ± standard deviation.

Table 2: Summary of Gene Expression Changes in a Rat Femoral Fracture Model Treated with this compound

| Gene Category | Direction of Change | Key Genes Modulated |

| Inflammatory Response Modifiers | Upregulated | Interleukin-1, Interleukin-6, Cyclooxygenase-2 |

| Early Growth Factors | Upregulated | Platelet-derived growth factor, Fibroblast growth factor |

| Angiogenesis-Related Genes | Upregulated | Vascular endothelial growth factor A, Angiopoietin-1 |

Note: This table represents a qualitative summary of findings from gene array analysis. Specific fold-change data would be dependent on the full dataset from the cited study.

Visualizations

References

- 1. peptidesociety.org [peptidesociety.org]

- 2. Thrombin peptide (TP508) promotes fracture repair by up-regulating inflammatory mediators, early growth factors, and increasing angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The thrombin peptide, TP508, enhances cytokine release and activates signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the gene expression changes induced by Rusalatide Acetate

An In-depth Technical Guide on the Gene Expression Changes Induced by Rusalatide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as TP508, is a synthetic 23-amino acid peptide that corresponds to a fragment of human thrombin. It has been investigated for its therapeutic potential in accelerating the healing of various tissues, including bone fractures and skin wounds.[1][2] The mechanism of action of this compound involves the modulation of cellular processes critical for tissue repair, which is intrinsically linked to changes in gene expression. This document provides a detailed overview of the known gene expression changes induced by this compound, the signaling pathways it activates, and the experimental methodologies used to elucidate these effects.

Gene Expression Changes Induced by this compound

This compound has been shown to upregulate a variety of genes involved in key processes of tissue regeneration, including osteogenesis, angiogenesis, and inflammation. The following table summarizes the known genes and gene categories affected by this compound treatment.

| Functional Category | Upregulated Genes/Gene Products | Experimental Context | Reference |

| Osteogenesis | Alkaline phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), Osteocalcin (OCN) | Rat tibia distraction osteogenesis model | [3] |

| β-catenin, Cyclin D1 | Rat tibia distraction osteogenesis model | [3] | |

| Angiogenesis | Angiogenesis-related genes (unspecified) | Rat femoral fracture model | [1] |

| Inflammation | Inflammatory response modifiers/mediators (unspecified) | Rat femoral fracture model | |